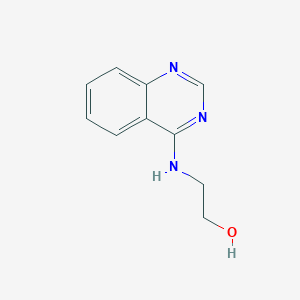

2-(Quinazolin-4-ylamino)éthanol

Vue d'ensemble

Description

2-(Quinazolin-4-ylamino)ethanol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by the presence of a quinazoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of the quinazoline moiety imparts various pharmacological properties to these compounds, making them valuable in medicinal chemistry .

Applications De Recherche Scientifique

2-(Quinazolin-4-ylamino)ethanol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and bacterial infections.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mécanisme D'action

Target of Action

Quinazoline and quinazolinone derivatives, such as 2-(Quinazolin-4-ylamino)ethanol, have been noted for their wide range of biopharmaceutical activities . These compounds are considered significant in medicinal chemistry, serving as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . .

Mode of Action

Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinazoline and quinazolinone derivatives are known to have a range of effects due to their interaction with various biological targets .

Safety and Hazards

Orientations Futures

Quinazoline derivatives continue to draw attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on synthesizing a variety of quinazoline compounds with different biological activities and exploring their potential applications in biology, pesticides, and medicine .

Analyse Biochimique

Biochemical Properties

2-(Quinazolin-4-ylamino)ethanol, like other quinazolinone derivatives, has been found to interact with various enzymes and proteins . For instance, certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This suggests that 2-(Quinazolin-4-ylamino)ethanol may also interact with enzymes such as α-glucosidase, potentially influencing biochemical reactions.

Cellular Effects

Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in certain bacteria . This suggests that 2-(Quinazolin-4-ylamino)ethanol may also influence cell function and cellular processes.

Temporal Effects in Laboratory Settings

Given the stability of quinazolinone derivatives , it’s plausible that 2-(Quinazolin-4-ylamino)ethanol may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given the known interactions of quinazolinone derivatives with enzymes such as α-glucosidase , it’s possible that 2-(Quinazolin-4-ylamino)ethanol may be involved in similar metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinazolin-4-ylamino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with appropriate amines. For example, the reaction of 2-substituted-3,1-benzoxazin-4-ones with ethanolamine in the presence of a base such as sodium ethoxide can yield 2-(Quinazolin-4-ylamino)ethanol .

Another method involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The condensation of these substrates forms the desired quinazoline derivative .

Industrial Production Methods

Industrial production of quinazoline derivatives, including 2-(Quinazolin-4-ylamino)ethanol, often involves large-scale synthesis using optimized reaction conditions. These methods may include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance the efficiency and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Quinazolin-4-ylamino)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted quinazoline derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenated reagents such as bromoethane, chloroethane, etc.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

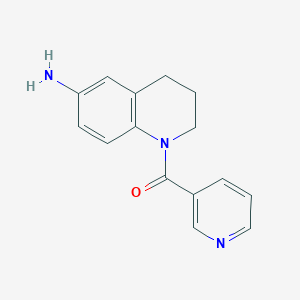

Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.

Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.

Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.

Gefitinib: Used for the treatment of non-small cell lung cancer

Uniqueness

2-(Quinazolin-4-ylamino)ethanol is unique due to its specific structure and the presence of the ethanolamine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry .

Propriétés

IUPAC Name |

2-(quinazolin-4-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHRZZPHNOWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279569 | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-59-6 | |

| Record name | NSC13215 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(quinazolin-4-ylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)

![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)